molecular formula C12H11ClO2 B12447351 2-Cyclohexen-1-one, 5-(2-chlorophenyl)-3-hydroxy-

2-Cyclohexen-1-one, 5-(2-chlorophenyl)-3-hydroxy-

Cat. No.: B12447351
M. Wt: 222.67 g/mol
InChI Key: MMQIMADTMLDQLH-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a hydroxyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the aldol condensation of 2-chlorobenzaldehyde with cyclohexanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(2-chlorophenyl)-3-oxocyclohex-2-en-1-one

    Reduction: 5-(2-chlorophenyl)-3-hydroxycyclohexan-1-ol

    Substitution: 5-(2-substituted phenyl)-3-hydroxycyclohex-2-en-1-one

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may be used as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)furan-2-carbohydrazide
  • 5-(2-chlorophenyl)furan-2-carboxylic acid
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a chlorophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,7-8,14H,5-6H2

InChI Key

MMQIMADTMLDQLH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CC=C2Cl

Origin of Product

United States

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